N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
The compound is a complex organic molecule that includes several interesting functional groups and structural features. It contains furan and thiophene rings, which are five-membered aromatic heterocycles, one with an oxygen atom and the other with a sulfur atom . It also includes a benzo[c][1,2,5]thiadiazole moiety, which is a type of aromatic heterocycle that often appears in organic semiconductors . The molecule also features a sulfonamide group, which is a common feature in many pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its aromatic heterocycles and functional groups. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications
Ocular Hypotensive Agents
Sulfonamide derivatives, including those related to the chemical structure , have been investigated for their potential utility as topically active inhibitors of ocular carbonic anhydrase, useful in the treatment of glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown significant ocular hypotensive activity, indicating the potential of related structures in ocular applications (Graham et al., 1989).
Anti-inflammatory and Antithrombotic Drugs
New derivatives designed and docked against human enzymes involved in the inflammatory pathway, such as cyclooxygenase-2 (COX-2), lipoxygenase, thromboxane synthase, and prostacyclin synthase, show the potential of furan and thiophene derivatives in developing potent anti-inflammatory and antithrombotic drugs (Sekhar et al., 2009).
Synthetic Methodologies
Research into efficient construction methods for 2-sulfonylbenzo[b]furans from readily available precursors highlights the importance of these compounds in organic synthesis. The use of a copper/silver-mediated cascade reaction offers a novel approach to constructing complex molecules, which could be applied to a wide range of synthetic targets (Li & Liu, 2014).
Hybrid Drug Design
The combination of sulfonamide groups with various pharmaceutically active heterocycles, including furan and thiophene, results in compounds with a wide variety of biological activities. This strategy of creating two-component sulfonamide hybrids is significant for the development of new therapeutic agents with enhanced efficacy and specificity (Ghomashi et al., 2022).
Molecular Docking and Biological Screening
The design, synthesis, and molecular docking studies of N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective antimicrobial and antiproliferative agents, indicating the potential of these compounds in addressing various microbial infections and proliferative diseases (El-Gilil, 2019).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S3/c20-16(13-6-2-8-23-13,14-7-3-9-24-14)10-17-26(21,22)12-5-1-4-11-15(12)19-25-18-11/h1-9,17,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLRTYJQNPSXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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